Kinase Inhibition Selectivity: Class-Level Inference from KX Chemotype SAR
No direct quantitative data could be identified for CAS 941933-74-0. The closest class-level inference derives from the broader KX chemotype, where the parent compound 2-[(1,1'-biphenyl)-4-yl]-N-benzylacetamide (KX pharmacophore) was elaborated into a series of analogs [1]. The most potent derivative in that study, KIM-161, achieved cytotoxic IC50 values of 294 nM (HCT116 colon cancer) and 362 nM (HL60 leukemia), but this compound differs markedly from the target by bearing a complex 1H-imidazol-5-one moiety instead of the 2-oxopyrrolidin-1-ylphenyl group [1]. Without direct data, any extrapolation of kinase inhibition potency to the target compound is speculative.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | Not available in peer-reviewed literature |
| Comparator Or Baseline | KIM-161 (chemotype analog): IC50 = 294 nM (HCT116), 362 nM (HL60); KX parent pharmacophore not quantitatively profiled in isolation |
| Quantified Difference | Cannot be calculated; data absent |
| Conditions | Cell-based cytotoxicity assays (HCT116 colon cancer, HL60 leukemia); 72-hour exposure [1] |
Why This Matters
This gap in publicly available data means that procurement based on assumed kinase inhibition or anticancer potency is not supported; users must independently validate activity against their target of interest.
- [1] Khayat, M.T., Omar, A.M., Ahmed, F., Khan, M.I., Ibrahim, S.M., Muhammad, Y.A., Malebari, A.M., Neamatallah, T., El-Araby, M.E. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology, 12, 794325. View Source
